2,2-Dimethyl-chroman-4-ylamine

Übersicht

Beschreibung

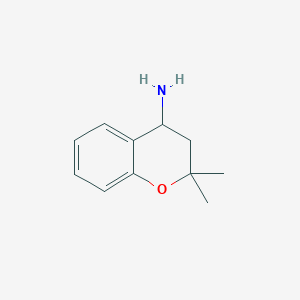

2,2-Dimethyl-chroman-4-ylamine is an organic compound with the chemical formula C13H17NO. It is a colorless to pale yellow liquid with a benzene hydrocarbon aroma . This compound is known for its unique structure, which includes a chroman ring system substituted with a dimethyl group and an amine group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common preparation method for 2,2-Dimethyl-chroman-4-ylamine involves the hydrogenation reaction of the benzene ring. The specific steps are as follows :

- In a reaction vessel, 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and an amination reagent (such as ammonia or methylamine) are added.

- The mixture is subjected to hydrogenation under high pressure and temperature, typically using a palladium or platinum catalyst.

- The reaction proceeds to form this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-chroman-4-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanones or quinones.

Reduction: Reduction reactions can convert the chroman ring to more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Chromanones or quinones.

Reduction: Saturated chroman derivatives.

Substitution: Various substituted amines and derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Lead Compound Development

2,2-Dimethyl-chroman-4-ylamine serves as a lead compound in the development of new therapeutic agents. Its structural properties allow for modifications aimed at enhancing efficacy against specific biological targets. Research has indicated its potential applications in treating various conditions:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can significantly reduce inflammatory markers in animal models of acute inflammation.

- Neurotransmitter Modulation : Due to its structural similarity to other chroman derivatives, it may influence neurotransmitter systems involved in pain perception and inflammation reduction.

The compound exhibits several biological activities critical for its application in pharmacology:

- Analgesic Properties : Its interaction with neurotransmitter receptors suggests potential use in pain relief therapies.

- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, indicating that this compound may also possess similar capabilities.

Case Studies

Several studies document the applications of this compound:

- Anti-inflammatory Research : A study conducted on animal models demonstrated that treatment with this compound resulted in a marked reduction in symptoms associated with inflammation compared to control groups.

- Neuropharmacology Studies : Research focusing on neurotransmitter interactions highlighted that derivatives of chroman compounds could modulate pain pathways effectively.

- Proteomics Applications : The compound is utilized in proteomics research to study protein interactions and functions, showcasing its versatility beyond medicinal chemistry.

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-chroman-4-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the fungal cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-2H-chromene derivatives: These compounds share a similar chroman ring structure but differ in their substituents and functional groups.

Chroman-4-one derivatives: These compounds have a similar core structure but with different functional groups at the 4-position.

Uniqueness

2,2-Dimethyl-chroman-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the 4-position allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

2,2-Dimethyl-chroman-4-ylamine, a derivative of chromanone, has garnered attention in recent research due to its diverse biological activities. This compound, with the chemical formula C13H17NO, is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects. This article outlines the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins involved in critical cellular processes. Notably, it has been shown to inhibit key enzymes such as:

- Superoxide Dismutase : Modulates oxidative stress responses.

- Catalase : Influences cellular redox state.

- Pteridine Reductase-1 : Implicated in antiparasitic activity.

These interactions suggest that the compound can affect pathways related to inflammation, neurotransmission, and cancer cell proliferation.

Cellular Effects

At the cellular level, this compound exhibits various effects:

- Neuroprotection : Enhances the expression of neuroprotective genes in neuronal cells.

- Apoptosis Induction : In cancer cells, it activates pro-apoptotic signaling pathways, leading to cell death.

- Gene Expression Modulation : Alters the expression levels of genes associated with cell survival and apoptosis (e.g., up-regulating P53 and Bax while down-regulating Bcl-2 and CDK4) .

Metabolic Pathways

The compound undergoes metabolism primarily via liver enzymes such as cytochrome P450. This metabolic process generates various metabolites that can further influence cellular activities. For instance, it enhances the activity of antioxidant enzymes, thereby reducing oxidative stress within cells.

Dosage Effects

Research indicates that dosage significantly impacts the biological effects of this compound:

- Low Doses : Protective effects against oxidative stress and inflammation.

- High Doses : Potential toxic effects including liver damage and neurotoxicity due to disruption of cellular homeostasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| Prostate Cancer | Induces apoptosis | |

| Colon Cancer | Down-regulates anti-apoptotic genes | |

| Breast Cancer | Up-regulates pro-apoptotic genes |

These findings highlight the potential for developing therapeutic agents based on this compound for cancer treatment.

In Vivo Studies

Animal model studies have revealed:

- Protective Effects : At low doses, it reduces oxidative stress markers.

- Toxicity Risks : At high doses, it leads to significant liver damage and neurotoxicity.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTIIIRGSQEQNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571719 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220634-41-3 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.